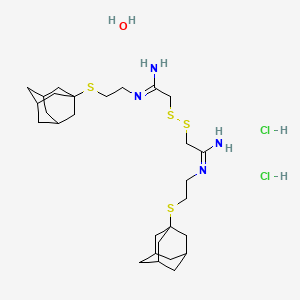
Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate is a complex organic compound with the molecular formula C28-H46-N4-S4.2Cl-H.H2-O and a molecular weight of 656.95 . This compound is known for its unique structure, which includes adamantylthio groups and dithiobis linkages, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the adamantylthioethylamine precursor, which is then reacted with acetamidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .
Análisis De Reacciones Químicas
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the adamantylthio groups, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .
Comparación Con Compuestos Similares
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate can be compared with similar compounds such as:
2,2’-Dithiobis(N-(1-adamantylmethyl)-acetamidine) dihydrochloride hemihydrate: This compound shares a similar structure but differs in the substitution pattern on the adamantyl group.
Ethanimidamide, 2,2’-dithiobis[N-[2-(tricyclo[3.3.1.13,7]dec-1-ylthio)ethyl]-, dihydrochloride, monohydrate: This compound has a different tricyclic structure, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
64058-80-6 |
|---|---|
Fórmula molecular |
C28H50Cl2N4OS4 |
Peso molecular |
657.9 g/mol |
Nombre IUPAC |
N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2 |
Clave InChI |
LHOVVAOKADDNJH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


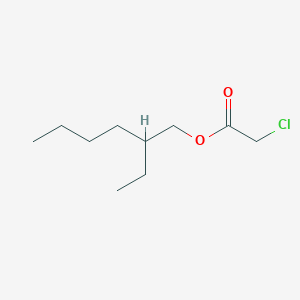
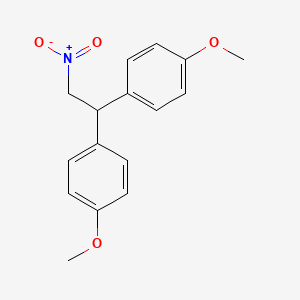
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

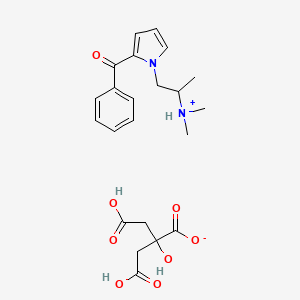
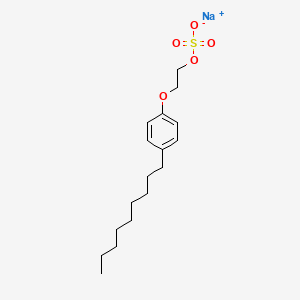
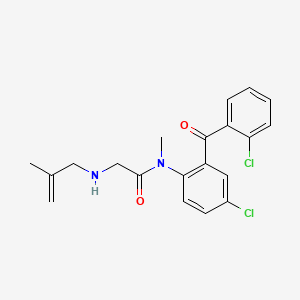
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
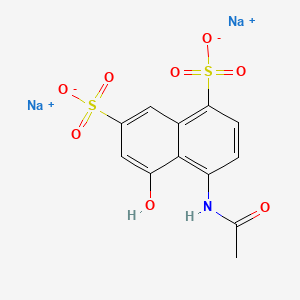
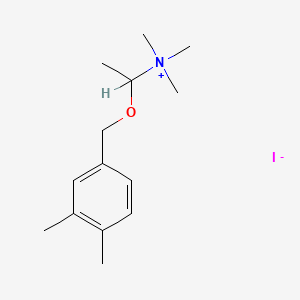
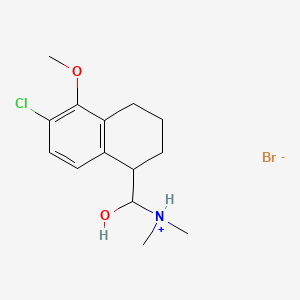
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)


